molecular formula C14H18BNO2 B1526014 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1116093-68-5

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B1526014
CAS No.: 1116093-68-5
M. Wt: 243.11 g/mol
InChI Key: YPNXTWRHWZOBLW-UHFFFAOYSA-N
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Description

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is an organic compound characterized by the presence of a boronic ester group and a cyano group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Boronic Acid Derivatization: Starting from 5-methylbenzonitrile, the compound can be converted to its boronic acid derivative using a boronic acid esterification reaction.

  • Cross-Coupling Reactions: The compound can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale cross-coupling reactions. These reactions are carried out in reactors equipped with efficient stirring and temperature control systems to ensure consistent product quality.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

  • Reduction: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzylamine.

  • Substitution: Various substituted boronic esters.

Scientific Research Applications

Chemistry: The compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize biaryls, which are important in the development of pharmaceuticals and organic materials. Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy. Industry: It is employed in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The compound exerts its effects through its boronic ester group, which can form stable complexes with various biological targets. The cyano group can interact with molecular targets, such as enzymes and receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound is structurally similar but contains an imidazole ring instead of a benzonitrile group.

  • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound has a similar structure but with a different position of the methyl group.

Uniqueness: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.

Properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-10-6-7-12(11(8-10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNXTWRHWZOBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116093-68-5
Record name 5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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